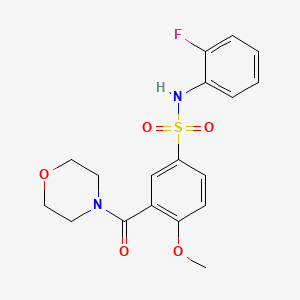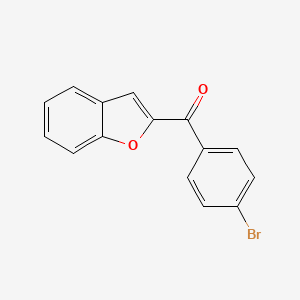
N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to "N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide," involves complex reactions that introduce functional groups to achieve the desired molecular structure. A notable example includes the synthesis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, showcasing the intricacies involved in incorporating the fluorophenyl and methoxy groups into the benzenesulfonamide framework, resulting in compounds with significant biochemical potential (Rodrigues et al., 2015).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by their supramolecular architecture. For example, compounds such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit a two-dimensional architecture facilitated by C—H⋯πaryl interactions, whereas N-(4-fluorophenyl)-4-methoxybenzenesulfonamide forms a three-dimensional architecture through a pair of C—H⋯O intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide compounds undergo various chemical reactions that highlight their reactivity and potential applications. The rearrangement reaction of N-fluoro-N-alkyl benzenesulfonamide, for instance, showcases the compound's ability to undergo structural changes under specific conditions, leading to the formation of new benzenesulfonamides and aldehydes or ketones, which further emphasizes the versatile reactivity of the sulfonamide group (Wang, Pu, & Yang, 2018).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are crucial for understanding their behavior in different environments. These properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure and intermolecular interactions. Research on compounds like N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide provides insight into how structural differences affect physical properties and stability, revealing the importance of the sulfonyl and carbonyl groups in influencing these characteristics (Suchetan et al., 2015).
Aplicaciones Científicas De Investigación
Phosphatidylinositol 3-Kinase Inhibitors for Treatment of Pulmonary Conditions
Research has identified PI3K inhibitors, closely related to N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, as potential treatments for idiopathic pulmonary fibrosis and cough. These compounds have shown promise in preclinical studies, leading to the initiation of dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis (Norman, 2014).
Cytotoxicity and Carbonic Anhydrase Inhibition for Cancer Research
A series of derivatives, including those structurally related to the target compound, have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, suggesting their relevance in anti-tumor activity studies. This indicates the compound's potential in developing new cancer therapies (Gul et al., 2016).
Enhancing Cognitive Properties via 5-HT6 Receptor Antagonism
Compounds with structural similarities to N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide have been shown to possess cognitive-enhancing properties by acting as potent competitive antagonists of the 5-HT6 receptor. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in treating cognitive deficits associated with various neurological disorders (Hirst et al., 2006).
Electrophilic Fluorination for Stereoselective Synthesis
A novel electrophilic fluorinating reagent, closely related to the compound of interest, has been developed to improve the enantioselectivity of fluorinated products. This reagent represents a significant advancement in the field of stereoselective synthesis, highlighting the broader chemical utility of such compounds (Yasui et al., 2011).
Molecular Structures and Supramolecular Architecture
The crystal structures of derivatives of N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide have been analyzed, revealing insights into their supramolecular architecture. These studies provide valuable information on how these compounds interact at the molecular level, which is crucial for the design of drugs with specific biological activities (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-13(12-14(17)18(22)21-8-10-26-11-9-21)27(23,24)20-16-5-3-2-4-15(16)19/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVPLQRNSVAKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)
![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)
![4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)
![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)
![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)
![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)